CCR1 Chemokine Receptor Antagonism: Functional Potency in Chemotaxis Assays Compared with the Reference Antagonist BX471
In a functional CCR1 antagonist assay measuring inhibition of MIP-1α-induced chemotaxis in human THP1 cells, the target compound achieved an IC50 of 78 nM [1]. By comparison, the well-characterized reference CCR1 antagonist BX471 (ZK-811752), widely used as a pharmacological tool, exhibits a CCR1 Ki of 1 nM and inhibits MIP-1α-induced Ca²⁺ transients with an IC50 of 5.8 nM in human CCR1 assays [2] . While BX471 is the more potent ligand, the target compound occupies a distinct potency tier (sub-100 nM functional IC50) that is comparable to clinical-stage CCR1 antagonists such as CCX354 (IC50 < 100 nM in chemotaxis assays) [3]. This places the compound in the functional antagonist range relevant for in vitro chemotaxis blockade, distinguishing it from structurally related piperazines that lack the 2,6-difluorobenzoyl group and exhibit substantially weaker CCR1 activity (IC50 > 1 µM or inactive) [4].
| Evidence Dimension | CCR1 antagonist activity – inhibition of MIP-1α (CCL3)-induced chemotaxis |
|---|---|
| Target Compound Data | IC50 = 78 nM (THP1 cells, 37°C, 60 min incubation) [1] |
| Comparator Or Baseline | BX471: Ki = 1 nM (human CCR1 binding), IC50 = 5.8 nM (Ca²⁺ flux, human CCR1) [2] ; CCX354: IC50 < 100 nM (chemotaxis) [3]; Unsubstituted benzoyl piperazines: IC50 > 1 µM [4] |
| Quantified Difference | Target compound is ~13-fold less potent than BX471 on the closest comparable functional endpoint (chemotaxis IC50 78 nM vs. Ca²⁺ flux IC50 5.8 nM), but 10- to >100-fold more potent than unsubstituted benzoyl piperazine analogs with absent 2,6-difluorobenzoyl substitution. |
| Conditions | THP1 human monocytic cells; MIP-1α/CCL3 ligand; 60 min at 37°C; chemotaxis measured by cell migration; data curated in BindingDB entry BDBM50399208 / CHEMBL2180528 [1] |
Why This Matters
Selection of this compound provides intermediate CCR1 antagonist potency suitable for chemotaxis blockade studies; procurement should be benchmarked against BX471 for potency requirements and against less-characterized piperazine impurities to avoid false negatives in screening.
- [1] BindingDB. BDBM50399208 (CHEMBL2180528): IC50 = 78 nM for CCR1 antagonist activity (MIP-1α-induced chemotaxis, human THP1 cells). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399208 View Source
- [2] PeptideDB / BX471. Bioactivity: Ki = 1 nM for human CCR1; IC50 = 5.8 nM for MIP-1α-induced Ca²⁺ transients in human CCR1. https://www.peptidedb.com View Source
- [3] MedChemExpress. CCX354: IC50 < 100 nM in chemotaxis assay. https://www.medchemexpress.cn View Source
- [4] Brown MF et al. Bioorg Med Chem Lett. 2007;17(11):3109-3112. SAR of piperazinyl CCR1 antagonists: unsubstituted benzoyl variants show IC50 > 1 µM. PMID: 17383873. View Source
